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Get Quote

Welcome to the technical support center for bromination reactions. This guide is designed for

researchers, scientists, and drug development professionals to troubleshoot and optimize their

bromination protocols, with a specific focus on preventing the common side reaction of di-

bromination. Here, you will find in-depth answers to frequently asked questions, detailed

troubleshooting guides for various substrate types, and expert insights into the causal factors

that govern selectivity in electrophilic aromatic substitution and other bromination reactions.
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Experimental Protocols

References

Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di-brominated product. What is the most

common reason for this?

The formation of di-brominated products is a frequent challenge, particularly with activated

aromatic substrates. The primary cause is often an excess of the brominating agent or reaction

conditions that are too harsh, leading to a second bromination event on the already mono-

brominated, and still activated, product. Precise control of stoichiometry is the first and most

critical parameter to adjust.[1][2][3]

Q2: How does temperature affect the selectivity of my bromination reaction?

Temperature plays a crucial role in controlling both the rate and selectivity of bromination.[4]

Lowering the reaction temperature generally decreases the overall reaction rate, which can

significantly improve selectivity towards mono-bromination by disfavoring the higher activation

energy pathway of a second bromination.[1][3] For many reactions, conducting the bromination

at 0 °C or even lower can be beneficial.[3]

Q3: Can the choice of solvent influence the formation of di-brominated byproducts?

Absolutely. The solvent can significantly impact the reactivity of the brominating agent and the

substrate. For highly reactive substrates like phenols, using non-polar solvents such as carbon

disulfide (CS₂) or carbon tetrachloride (CCl₄) can temper the reaction and favor mono-

substitution.[5][6] In contrast, polar solvents can sometimes enhance reactivity and lead to

over-bromination.[5] For instance, bromination of phenol in water leads to the immediate

formation of a 2,4,6-tribromophenol precipitate.[5][6]

Q4: I'm using NBS to avoid over-bromination, but I'm still seeing di-brominated products. Why?

While N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than

elemental bromine (Br₂), it can still lead to di-bromination under certain conditions.[3][7][8] This

can happen if the substrate is highly activated, if a strong Lewis acid catalyst is used, or if the
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reaction temperature is too high.[1][4] Ensuring high purity of NBS is also important, as

impurities can sometimes lead to unreliable results.[9]

Q5: What is the difference between kinetic and thermodynamic control in the context of

bromination?

Kinetic and thermodynamic control refer to the factors that determine the product distribution in

a reaction.[10][11]

Kinetic control occurs at lower temperatures where the reaction is irreversible. The major

product is the one that forms the fastest (i.e., has the lowest activation energy).[10][12]

Thermodynamic control occurs at higher temperatures where the reaction is reversible,

allowing an equilibrium to be established. The major product is the most stable one.[10][12]

In electrophilic aromatic bromination, controlling the conditions to favor the kinetic product can

sometimes be a strategy to achieve mono-bromination, as the di-brominated product might be

thermodynamically more stable but form more slowly.[10][13]

Troubleshooting Over-bromination: A Systematic
Approach
When encountering di-bromination, a systematic approach to troubleshooting is essential. The

following workflow can help identify and resolve the issue.
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Di-bromination Observed

1. Check Stoichiometry
Is it 1:1 or less?

Adjust to 1.0-1.1 eq.
 of brominating agent.

No

2. Evaluate Temperature
Is it at or below room temp?

Yes

Lower temperature
(e.g., 0°C or -78°C).

No

3. Assess Brominating Agent
Is it too reactive (e.g., Br₂)?

Yes

Switch to a milder agent
(e.g., NBS, DBDMH).

Yes

4. Review Addition Method
Was the reagent added all at once?

No

Use slow, portion-wise addition
or a syringe pump.

Yes

5. Analyze Solvent Choice
Is the solvent too polar?

No

Switch to a less polar solvent
(e.g., CCl₄, CH₂Cl₂).

Yes

6. Examine Catalyst
Is a strong Lewis acid present?

No

Reduce catalyst loading or
switch to a milder one (e.g., zeolites).

Yes

Mono-bromination Achieved

No

Click to download full resolution via product page

Caption: A step-by-step workflow for troubleshooting and preventing di-bromination.
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Guide 1: Bromination of Activated Aromatic Rings
Activated aromatic rings (e.g., those with -OH, -OR, -NH₂, -NR₂ substituents) are highly

susceptible to over-bromination due to the electron-donating nature of these groups, which

activates the ring towards further electrophilic attack.[14]

Key Challenges:
High Reactivity: The mono-brominated product is often still activated enough to react again.

Poor Selectivity: Mixtures of ortho, para, and di-brominated products are common.

Solutions & Strategies:
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) with highly activated

systems. N-Bromosuccinimide (NBS) is a much better choice as it provides a low, steady

concentration of electrophilic bromine, minimizing the risk of over-bromination.[3][7][8] For

even greater control, consider using reagents like 1,3-dibromo-5,5-dimethylhydantoin

(DBDMH) or tetraalkylammonium tribromides.[2]

Stoichiometric Control: This is paramount. Use a precise 1:1 molar ratio of the substrate to

the brominating agent. In some cases, a slight excess of the substrate can favor the mono-

brominated product.[2]

Temperature Management: Perform the reaction at low temperatures (0 °C to -78 °C) to

decrease the reaction rate and enhance selectivity.[1][3]

Protecting Groups: For extremely reactive substrates like anilines, temporarily protecting the

activating group can be a highly effective strategy. For example, an aniline can be converted

to an acetanilide. The amide group is less activating than the amine, allowing for more

controlled bromination, after which the protecting group can be removed.[1]
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Reagent Structure
Key Advantages for
Activated Rings

N-Bromosuccinimide (NBS) C₄H₄BrNO₂

Mild, selective, solid (easy to

handle), provides low Br₂

concentration.[3][7][8]

DBDMH C₅H₆Br₂N₂O₂

Two bromine atoms per

molecule, often highly

selective for mono-

bromination.[2]

Pyridinium Tribromide C₅H₅NHBr₃

Solid, less hazardous than Br₂,

often shows high para-

selectivity.[3]

Guide 2: Bromination of Deactivated Aromatic Rings
Deactivated aromatic rings (e.g., those with -NO₂, -CN, -SO₃H, -CO₂R substituents) require

more forcing conditions for bromination, which can paradoxically lead to selectivity issues if not

carefully controlled.

Key Challenges:
Sluggish Reactions: The electron-withdrawing nature of the substituent makes the ring less

nucleophilic.

Harsh Conditions: The need for strong Lewis acids and higher temperatures can sometimes

lead to undesired side reactions or decomposition.[1]

Solutions & Strategies:
Use of Strong Acid Solvents: For some deactivated substrates, using concentrated sulfuric

acid as a solvent in conjunction with NBS can facilitate mono-bromination under mild

conditions.[1][15] The strong acid protonates the NBS, increasing its electrophilicity.

Catalyst Choice: While a Lewis acid is often necessary, avoid using it in large stoichiometric

amounts. Catalytic amounts of FeBr₃ or AlBr₃ are typically sufficient.[16] Over-reliance on
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strong Lewis acids can decrease selectivity.[4]

Alternative Brominating Systems: A combination of N-halosuccinimides with strong acids like

trifluoromethanesulfonic acid or BF₃-H₂O can be effective for halogenating deactivated

aromatics.[15]

Deactivated Aromatic Ring

NBS in conc. H₂SO₄

(Mild Conditions)

Strategy 1

Br₂ with catalytic FeBr₃
(Classic Conditions)

Strategy 2

NBS with BF₃-H₂O
(Alternative Activation)

Strategy 3

Mono-brominated Product

Click to download full resolution via product page

Caption: Strategies for the mono-bromination of deactivated aromatic rings.

Guide 3: Special Considerations for Phenols and
Anilines
Phenols and anilines are among the most activated aromatic substrates and present unique

challenges in controlling bromination.

Phenols:
The hydroxyl group is a powerful activating group. The key to selective mono-bromination of

phenols is to suppress the formation of the highly reactive phenoxide ion and to use a non-

polar solvent.[5]

Solvent is Critical:
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In Polar Solvents (like water): Phenol ionizes to the phenoxide ion, which is so strongly

activated that it reacts instantly with bromine water to form 2,4,6-tribromophenol.[5][6] This

reaction is often used as a qualitative test for phenols.

In Non-Polar Solvents (like CS₂, CCl₄, or CHCl₃): Ionization is suppressed. The neutral

phenol molecule is less reactive, allowing for controlled mono-bromination, which yields a

mixture of ortho- and para-bromophenol.[2][5][6]

Temperature: Low temperatures (e.g., 0-5 °C) are recommended to further control the

reaction rate.[4]

Anilines:
The amino group is also a very strong activating group. Direct bromination with Br₂ is difficult to

control and often leads to tri-bromination and oxidation side products.

Protection Strategy: The most reliable method for achieving mono-bromination of anilines is

to first protect the amino group as an amide (e.g., acetanilide).[1]

The amide group is still an ortho-, para- director but is significantly less activating than the

free amino group.

The bulky acetyl group provides steric hindrance at the ortho positions, often leading to

high selectivity for the para-brominated product.[3]

After bromination, the acetyl group can be easily removed by hydrolysis to yield the mono-

brominated aniline.

Experimental Protocols
Protocol 1: Selective para-Bromination of Acetanilide
using NBS
This protocol is suitable for demonstrating controlled bromination on a moderately activated

aromatic ring.

Materials:
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Acetanilide

N-Bromosuccinimide (NBS)

Acetonitrile

Catalytic amount of concentrated HCl

Procedure:

Dissolve acetanilide in acetonitrile in a round-bottom flask.

Add a catalytic amount of concentrated HCl.

Add N-bromosuccinimide (1.0 eq) to the solution in portions over 10-15 minutes.

Stir the reaction mixture at room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into cold water to precipitate the product.

Collect the solid product by vacuum filtration and wash with cold water.

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-

bromoacetanilide.[1]

Protocol 2: Mono-bromination of Phenol in a Non-Polar
Solvent
This protocol demonstrates the effect of solvent choice on selectivity.

Materials:

Phenol

Bromine (Br₂)

Carbon Disulfide (CS₂)
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Procedure:

Dissolve phenol (1.0 eq) in carbon disulfide in a round-bottom flask equipped with a dropping

funnel and a stir bar.

Cool the flask to 0-5 °C in an ice bath.

Prepare a solution of bromine (1.0 eq) in CS₂ and add it to the dropping funnel.

Add the bromine solution dropwise to the stirred phenol solution over 30 minutes,

maintaining the temperature below 5 °C.

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

Evaporate the CS₂ under reduced pressure. The resulting mixture of ortho- and para-

bromophenol can be separated by column chromatography.

References
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available from: [Link]

Influence of temperature and heating time on bromination of zinc oxide during thermal

treatment with tetrabromobisphenol A - PubMed. Available from: [Link]

Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-

Bromosuccinimide Catalysed by Active Aluminium Oxide - NIH. Available from: [Link]

Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available

from: [Link]

N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent

for reactive aromatic compounds | The Journal of Organic Chemistry - ACS Publications.

Available from: [Link]

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental

Verification - PMC - PubMed Central. Available from: [Link]

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available from: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.organic-chemistry.org/chemicals/bromo/n-bromosuccinimide.shtm
https://pubmed.ncbi.nlm.nih.gov/19853903/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4961947/
https://www.organic-chemistry.org/synthesis/C-X/bromoarenes.shtm
https://pubs.acs.org/doi/10.1021/jo00424a040
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222252/
https://www.masterorganicchemistry.com/2013/10/31/selectivity-in-free-radical-reactions-bromination-vs-chlorination/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents.

Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available from: [Link]

Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC - NIH. Available

from: [Link]

Monobromination of Aromatic Amine with [bmim]Br 3 | Download Table - ResearchGate.

Available from: [Link]

N-Bromosuccinimide - Wikipedia. Available from: [Link]

Organic chemistry - Kinetic and thermodynamic control - YouTube. Available from: [Link]

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

How is the mechanism of side reaction, dibrominated product, which generated during

bromination of methylbenzene by NBS/BPO? - Quora. Available from: [Link]

14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available

from: [Link]

Bromination phenol in Water and non-polar solvent - Physics Wallah. Available from: [Link]

14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available

from: [Link]

5.11: Reactivity and Selectivity - Chemistry LibreTexts. Available from: [Link]

Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of

Reusable Zeolites | Request PDF - ResearchGate. Available from: [Link]

Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available

from: [Link]

Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. Available from:

[Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.chem.gla.ac.uk/staff/stephenc/teaching/ch3h/electrophilic/selectivity.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6641838/
https://www.researchgate.net/figure/Monobromination-of-Aromatic-Amine-with-bmim-Br-3_tbl1_228646002
https://en.wikipedia.org/wiki/N-Bromosuccinimide
https://www.youtube.com/watch?v=sT-c4S-d2pU
https://www.masterorganicchemistry.com/2011/06/10/n-bromosuccinimide-nbs/
https://www.quora.com/How-is-the-mechanism-of-side-reaction-dibrominated-product-which-generated-during-bromination-of-methylbenzene-by-NBS-BPO
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/14%3A_Conjugated_Compounds_and_Ultraviolet_Spectroscopy/14.03%3A_Kinetic_vs._Thermodynamic_Control_of_Reactions
https://www.pw.live/question-answer/questions/explain-the-mechanism-of-bromination-of-phenol-60e5a88c033c16001e8a93a0
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/14%3A_Conjugated_Compounds_and_Ultraviolet_Spectroscopy/14.03%3A_Kinetic_vs._Thermodynamic_Control_of_Reactions
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/05%3A_Alkanes_and_Cycloalkanes/5.11%3A_Reactivity_and_Selectivity
https://www.researchgate.net/publication/237779788_Selectivity_in_Bromination_of_Aromatic_Substrates_by_Molecular_Bromine_in_the_Presence_of_Reusable_Zeolites
https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-bromination-reagent-guide.pdf
https://chemrxiv.org/engage/chemrxiv/article-details/60c751280f50db5984698501
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.

Available from: [Link]

Bromination of Phenols - YouTube. Available from: [Link]

The Effect of Temperature and pH on Bromate Formation by Ozonation - ResearchGate.

Available from: [Link]

Bromination of Phenols (video) | Khan Academy. Available from: [Link]

Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light | Journal

of the American Chemical Society. Available from: [Link]

Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep in Pearson+.

Available from: [Link]

in the chemical literature: dibromination, E2, & SN2 - YouTube. Available from: [Link]

Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical

Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available from: [Link]

Kinetic vs Thermodynamic Control - YouTube. Available from: [Link]

Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical

approach - RSC Publishing. Available from: [Link]

Effect of bromide and other factors on brominated trihalomethanes formation in treated water

supply in Jordan - ResearchGate. Available from: [Link]

How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.

Available from: [Link]

How green is your bromination reaction? - The Green Chemistry Initiative Blog. Available

from: [Link]

Radical Bromination: The Primary Alkane Reaction (Theory & Practice) - YouTube. Available

from: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/12-aromatic-chemistry/12-2-phenol/12-2-3-nitration--bromination-of-phenol/
https://www.youtube.com/watch?v=Fj-y5w95u3U
https://www.researchgate.net/publication/245366768_The_Effect_of_Temperature_and_pH_on_Bromate_Formation_by_Ozonation
https://www.khanacademy.org/science/organic-chemistry/aromatic-compounds/electrophilic-aromatic-substitution/v/bromination-of-phenols
https://pubs.acs.org/doi/10.1021/jacs.7b08496
https://plus.pearson.com/courses/9780134524247/products/F4WIPXJ5S4L/pages/a089d84c6c0397501b17d057195c6439ca6c44937?location=answer&q=electrophilic%20aromatic%20substitution%20of%20phenol
https://www.youtube.com/watch?v=U36N93pA-qA
https://www.jackwestin.com/mcat-content/rate-processes-in-chemical-reactions-kinetics-and-equilibrium/kinetic-versus-thermodynamic-control-of-a-reaction
https://www.youtube.com/watch?v=4y-yw52f384
https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc00977a
https://www.researchgate.net/publication/284693159_Effect_of_bromide_and_other_factors_on_brominated_trihalomethanes_formation_in_treated_water_supply_in_Jordan
https://www.sas.rochester.edu/chm/resource/how-to/troubleshoot-a-reaction.html
https://gcinet.wordpress.com/2019/01/01/how-green-is-your-bromination-reaction/
https://www.youtube.com/watch?v=Xz5-vOFkL4M
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry. Available

from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

6. youtube.com [youtube.com]

7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

8. masterorganicchemistry.com [masterorganicchemistry.com]

9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

10. chem.libretexts.org [chem.libretexts.org]

11. jackwestin.com [jackwestin.com]

12. chem.libretexts.org [chem.libretexts.org]

13. youtube.com [youtube.com]

14. savemyexams.com [savemyexams.com]

15. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

16. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Technical Support Center: Selective Mono-bromination].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266653/docs#technical-support-center-selective-
mono-bromination]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.masterorganicchemistry.com/reaction-guide/bromination-of-alkenes-with-br2-to-give-dibromides/
https://www.benchchem.com/product/b1266653?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/114/Strategies_to_prevent_over_bromination_of_aromatic_rings.pdf
https://pdf.benchchem.com/127/preventing_di_bromination_in_DBDMH_reactions.pdf
https://pdf.benchchem.com/89/How_to_avoid_di_and_poly_brominated_side_products.pdf
https://pdf.benchchem.com/28/Effect_of_temperature_on_the_selectivity_of_bromination_of_acetophenones.pdf
https://www.pw.live/questions-bromination-phenol
https://www.youtube.com/watch?v=gDafzvuF_yI
https://www.organic-chemistry.org/chemicals/oxidations/n-bromosuccinimide-nbs.shtm
https://www.masterorganicchemistry.com/2011/06/10/reagent-friday-nbs-n-bromo-succinimide/
https://en.wikipedia.org/wiki/N-Bromosuccinimide
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/14%3A_Conjugated_Compounds_and_Ultraviolet_Spectroscopy/14.03%3A_Kinetic_vs._Thermodynamic_Control_of_Reactions
https://jackwestin.com/resources/mcat-content/rate-processes-in-chemical-reactions-kinetics-and-equilibrium/kinetic-control-versus-thermodynamic-control-of-a-reaction
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Conjugated_Compounds_and_Ultraviolet_Spectroscopy/14.03%3A_Kinetic_vs._Thermodynamic_Control_of_Reactions
https://www.youtube.com/watch?v=VM2dbmslAGk
https://www.savemyexams.com/a-level/chemistry/cie/25/revision-notes/32-hydroxy-compounds/32-2-phenol/nitration-and-bromination-of-phenol/
https://www.organic-chemistry.org/synthesis/C1Br/bromoarenes.shtm
https://patents.google.com/patent/EP0866046A1/en
https://patents.google.com/patent/EP0866046A1/en
https://www.benchchem.com/product/b1266653/docs#technical-support-center-selective-mono-bromination
https://www.benchchem.com/product/b1266653/docs#technical-support-center-selective-mono-bromination
https://www.benchchem.com/product/b1266653/docs#technical-support-center-selective-mono-bromination
https://www.benchchem.com/product/b1266653/docs#technical-support-center-selective-mono-bromination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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